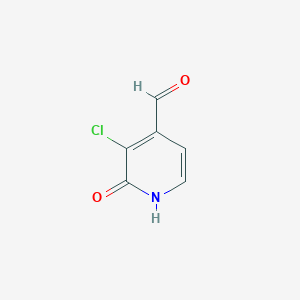
3-Chloro-2-hydroxyisonicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-hydroxyisonicotinaldehyde is a chemical compound with the molecular formula C6H4ClNO2 It is a derivative of isonicotinaldehyde, featuring a chloro group at the third position and a hydroxy group at the second position on the pyridine ring
准备方法
The synthesis of 3-Chloro-2-hydroxyisonicotinaldehyde can be achieved through several routes. One common method involves the chlorination of 2-hydroxyisonicotinaldehyde using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically proceeds as follows:
Chlorination Reaction:
Industrial production methods may involve similar chlorination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.
化学反应分析
3-Chloro-2-hydroxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidation: KMnO4 in acidic or neutral medium
Reduction: NaBH4 in methanol or ethanol
Substitution: Nucleophiles in the presence of a base like triethylamine (TEA)
Major products formed from these reactions include the corresponding alcohols, ketones, and substituted derivatives.
科学研究应用
3-Chloro-2-hydroxyisonicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Chloro-2-hydroxyisonicotinaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can form Schiff bases with amino groups in proteins, potentially altering their function.
相似化合物的比较
3-Chloro-2-hydroxyisonicotinaldehyde can be compared with other similar compounds, such as:
3-Hydroxyisonicotinaldehyde: Lacks the chloro group, making it less reactive in certain substitution reactions.
2-Chloro-3-hydroxyisonicotinaldehyde: Has the chloro and hydroxy groups swapped, leading to different reactivity and applications.
3-Chloro-4-hydroxyisonicotinaldehyde:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications.
属性
分子式 |
C6H4ClNO2 |
|---|---|
分子量 |
157.55 g/mol |
IUPAC 名称 |
3-chloro-2-oxo-1H-pyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H4ClNO2/c7-5-4(3-9)1-2-8-6(5)10/h1-3H,(H,8,10) |
InChI 键 |
AMOLZLGRKUMXKM-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=O)C(=C1C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


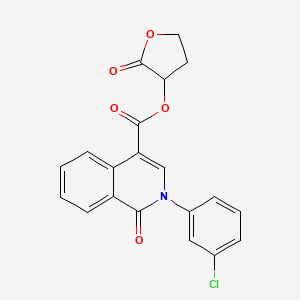

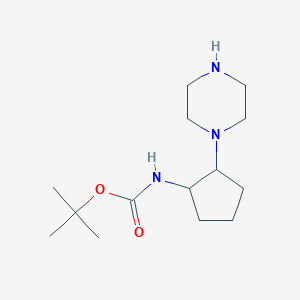

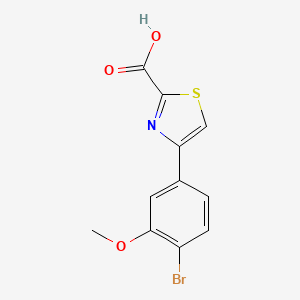
![1-[6-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone](/img/structure/B14868155.png)
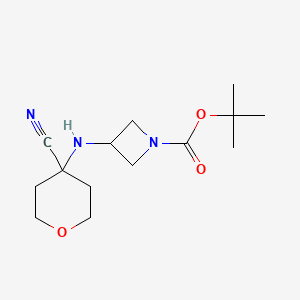
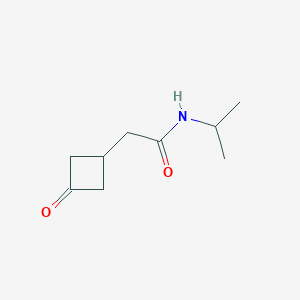
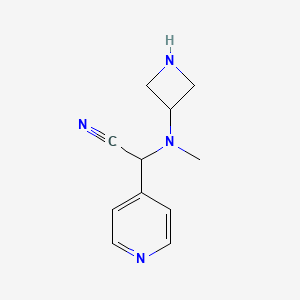
![2-(1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B14868168.png)
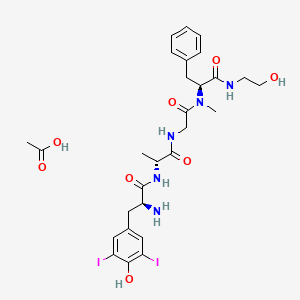
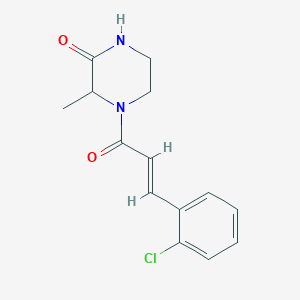
![(2R)-2-[(2-Nitrophenyl)amino]propanoic acid](/img/structure/B14868197.png)
![6-(2-hydroxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14868199.png)
